![molecular formula C10H6BrN3 B15334997 8-Bromo-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B15334997.png)
8-Bromo-[1,2,4]triazolo[4,3-a]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-[1,2,4]triazolo[4,3-a]quinoline is a brominated heterocyclic aromatic organic compound It belongs to the class of triazoloquinolines, which are known for their diverse biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-[1,2,4]triazolo[4,3-a]quinoline typically involves multiple steps, starting with the construction of the triazoloquinoline core followed by bromination[_{{{CITATION{{{1{Electrophilically Activated Nitroalkanes in Double Annulation of [1,2,4 ...](https://www.mdpi.com/1420-3049/26/18/5692)[{{{CITATION{{{2{[1,2,4]Triazolo[4,3-a]quinoxaline: synthesis, antiviral, and ... - Springer](https://link.springer.com/article/10.1007/s00044-011-9753-7). One common synthetic route is the cyclization of 2-aminobenzonitrile with hydrazine hydrate to form the triazoloquinoline core, followed by bromination at the 8-position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions[{{{CITATION{{{1{Electrophilically Activated Nitroalkanes in Double Annulation of 1,2,4 ...[{{{CITATION{{{_2{[1,2,4]Triazolo[4,3-a]quinoxaline: synthesis, antiviral, and ... - Springer](https://link.springer.com/article/10.1007/s00044-011-9753-7).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 8-Bromo-[1,2,4]triazolo[4,3-a]quinoline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, in acidic or neutral medium.
Reduction: LiAlH₄, H₂ with a palladium catalyst, in an inert atmosphere.
Substitution: Alkyl halides, amines, in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or aminated derivatives.
科学的研究の応用
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound has been studied for its biological activity, including antimicrobial and antiviral properties.
Medicine: It has shown promise as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical sensors.
作用機序
The mechanism by which 8-Bromo-[1,2,4]triazolo[4,3-a]quinoline exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In antiviral applications, it may interfere with viral replication processes.
類似化合物との比較
8-Bromo-[1,2,4]triazolo[4,3-a]quinoline is compared with other similar compounds, such as 8-chloro-[1,2,4]triazolo[4,3-a]quinoline and 8-iodo-[1,2,4]triazolo[4,3-a]quinoline. While these compounds share structural similarities, the presence of different halogens (chlorine, iodine) can influence their chemical reactivity and biological activity. The bromine atom in this compound provides unique reactivity and potential for further functionalization.
List of Similar Compounds
8-Chloro-[1,2,4]triazolo[4,3-a]quinoline
8-Iodo-[1,2,4]triazolo[4,3-a]quinoline
8-Methyl-[1,2,4]triazolo[4,3-a]quinoline
8-Nitro-[1,2,4]triazolo[4,3-a]quinoline
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique chemical properties and versatility make it a valuable compound for further exploration and development.
特性
分子式 |
C10H6BrN3 |
|---|---|
分子量 |
248.08 g/mol |
IUPAC名 |
8-bromo-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C10H6BrN3/c11-8-3-1-7-2-4-10-13-12-6-14(10)9(7)5-8/h1-6H |
InChIキー |
HRNZFMNZSHQKQC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=CC3=NN=CN32)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(8-Boc-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B15334916.png)
![4-[(Chloromethoxy)methyl]toluene](/img/structure/B15334921.png)
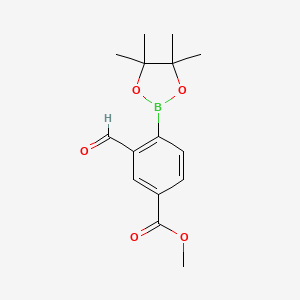
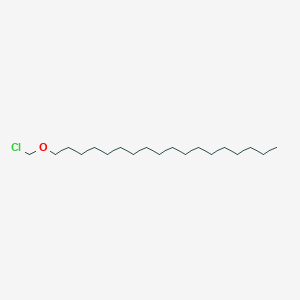
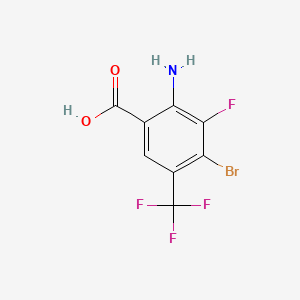
![2-Chloro-9-ethoxy-10-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B15334951.png)
![Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate](/img/structure/B15334954.png)
![3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B15334961.png)
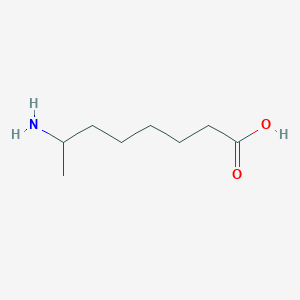
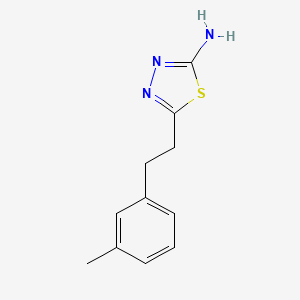
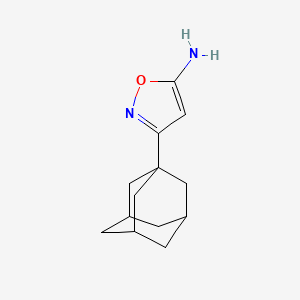

![4-Methoxybenzo[f]isoquinoline](/img/structure/B15334983.png)
![6,8-Dibromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B15335000.png)
